N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Description
This compound belongs to the isatin-derived hydrazide class, characterized by a 6-bromo-5-methyl-substituted indole core and a phenoxyacetohydrazide side chain. The bromine and methyl substituents on the indole ring may enhance lipophilicity and target binding, while the phenoxy group could influence solubility and metabolic stability.
Properties
Molecular Formula |
C17H14BrN3O3 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H14BrN3O3/c1-10-7-12-14(8-13(10)18)19-17(23)16(12)21-20-15(22)9-24-11-5-3-2-4-6-11/h2-8,19,23H,9H2,1H3 |
InChI Key |
LDXQONFDCSAIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)COC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)-2-PHENOXYACETOHYDRAZIDE typically involves the following steps:
Bromination: The starting material, 5-methylindole, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 6-position.
Oxidation: The brominated indole is then oxidized to form the corresponding 2-oxoindole.
Hydrazone Formation: The 2-oxoindole reacts with phenoxyacetic acid hydrazide under acidic or basic conditions to form the desired hydrazone.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: More oxidized indole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)-2-PHENOXYACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and chemical reactivity.
Mechanism of Action
The mechanism of action of N’-(6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)-2-PHENOXYACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Antiproliferative Isatin Derivatives
- N′-[5-Bromo-1-methyl-2-oxoindol-3-ylidene]-5-methoxyindole-2-carbohydrazide (Compound 1) IC50: 5.60 µM against human cancer cell lines . Structural Differences: Lacks the phenoxyacetohydrazide side chain but includes a 5-methoxyindole moiety. Key Insight: The methoxy group may improve cellular permeability but reduce metabolic stability compared to the bromo-methyl-phenoxy combination in the target compound.
N′-[1-Benzyl-5-methoxy-2-oxoindol-3-ylidene]-5-methoxyindole-2-carbohydrazide (Compound 7)
Halogen-Substituted Isatin Hydrazides
- N′-(5-Bromo-2-oxoindol-3-ylidene)benzohydrazide Molecular Weight: 344.16 g/mol; logP: 3.21 .
- N′-(5-Chloro-2-oxoindol-3-ylidene)-5-methoxyindole-2-carbohydrazide (5c) Yield: 65%; Melting Point: >300°C .
CDK2 Inhibitors with Nitro Substitutions
- N′-[5-Nitro-2-oxoindol-3-ylidene]benzohydrazide (Compound 1) Binding Affinity: Demonstrated strong interactions with CDK2 via nitro group-mediated hydrogen bonding . ADMET Profile: Nitro groups often correlate with higher metabolic lability, whereas the target compound’s bromo-methyl-phenoxy groups may offer improved stability .
- 3-Amino-N′-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide (Compound 2) Solubility: Lower in polar solvents due to the nitro group; the target compound’s phenoxy moiety may enhance solubility in lipid-rich environments .
Corrosion Inhibition and Glucuronidation Profiles
- N′-[(3Z)-1-(4-Chlorobenzyl)-2-oxoindol-3-ylidene]benzohydrazide
Biological Activity
N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H16BrN3O2
- Molecular Weight : 434.28534 g/mol
- CAS Number : 356523-76-7
1. Antimicrobial Activity
Research indicates that Schiff bases, including derivatives like this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective antifungal |
The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
2. Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapy:
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| K562 (Leukemia) | Strong apoptotic effect | |
| HEL (Leukemia) | Significant inhibition |
The antitumor activity is believed to be linked to the regulation of apoptosis and cell cycle distribution.
3. Enzyme Inhibition
Enzyme inhibition studies reveal that the compound may act as an inhibitor for certain enzymes, which is crucial for its therapeutic potential:
This suggests that this compound could be developed into a drug targeting specific enzyme pathways involved in disease processes.
Case Studies
Several case studies have highlighted the biological activities of similar Schiff bases:
- Antibacterial Properties : A study found that a related Schiff base exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the findings for N'-(6-bromo...) .
- Cytotoxic Effects on Cancer Cells : Another investigation revealed that derivatives with similar structures induced apoptosis in various cancer cell lines, emphasizing their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
